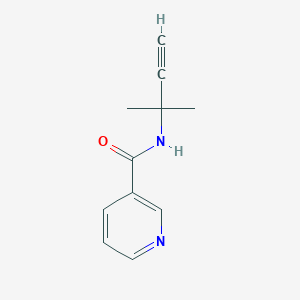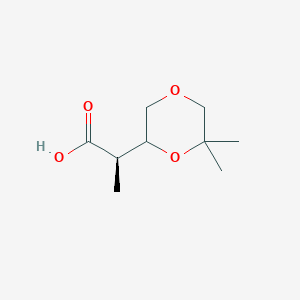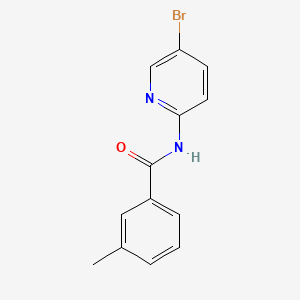
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C27H26N4O6 and its molecular weight is 502.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Applications
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide belongs to a class of compounds known for their potential in pharmacology. A study by Rahman et al. (2014) explored the synthesis and pharmacological applications of quinazoline derivatives, indicating their potential as diuretic and antihypertensive agents. This research demonstrates the diverse medicinal applications of quinazoline-based compounds, which may include the specific compound (Rahman et al., 2014).
Cytotoxic Activity in Cancer Research
The cytotoxic activity of quinazoline derivatives, including this compound, is a significant area of research in cancer therapy. Chinh et al. (2021) synthesized several novel N-alkyl-plinabulin derivatives with aryl groups, including quinazoline derivatives, and tested their cytotoxicity against various cancer cell lines. These studies contribute to understanding the potential of such compounds in cancer treatment (Chinh et al., 2021).
Antimicrobial Studies
Compounds like this compound have also been studied for their antimicrobial properties. Research by Chai et al. (2017) on Ni(II) complexes constructed from quinazoline-type ligands includes antimicrobial studies, indicating potential applications in this field (Chai et al., 2017).
Electrochemical Properties and Corrosion Inhibition
The electrochemical properties of quinazoline compounds are another area of interest. Khan et al. (2017) investigated the corrosion inhibition of mild steel by quinazoline Schiff base compounds, demonstrating the potential of these compounds in material science and corrosion prevention (Khan et al., 2017).
Synthesis and Structural Characterization
In the field of organic synthesis and structural characterization, the quinazoline derivatives have been a subject of extensive study. The work by Urban and Breitenbach (1999) on the synthesis of quinazoline derivatives provides insights into the chemical properties and potential applications of these compounds in various fields (Urban & Breitenbach, 1999).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 2-methoxybenzaldehyde with 4-nitrobenzylamine to form the Schiff base, which is then reduced to the corresponding amine. This amine is then reacted with 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid and butyric anhydride to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-nitrobenzylamine", "sodium borohydride", "2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "butyric anhydride", "dimethylformamide", "triethylamine", "dichloromethane", "diethyl ether", "sodium sulfate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 4-nitrobenzylamine in the presence of triethylamine and dimethylformamide to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in methanol to form the corresponding amine.", "Step 3: Reaction of the amine with 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid and butyric anhydride in dichloromethane to form the final product.", "Step 4: Purification of the product by recrystallization from diethyl ether and drying over sodium sulfate." ] } | |
CAS番号 |
899914-96-6 |
分子式 |
C27H26N4O6 |
分子量 |
502.527 |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H26N4O6/c1-37-24-10-5-2-7-20(24)17-28-25(32)11-6-16-29-26(33)22-8-3-4-9-23(22)30(27(29)34)18-19-12-14-21(15-13-19)31(35)36/h2-5,7-10,12-15H,6,11,16-18H2,1H3,(H,28,32) |
InChIキー |
QNVKTVQPPFBBCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2519762.png)
![N-[cyano(2-fluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2519763.png)

![O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2519765.png)
![N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide](/img/structure/B2519766.png)

![2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole](/img/structure/B2519768.png)
![N-(1,3-benzothiazol-2-yl)-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2519769.png)

![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2519778.png)
![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)
